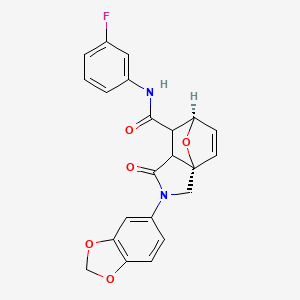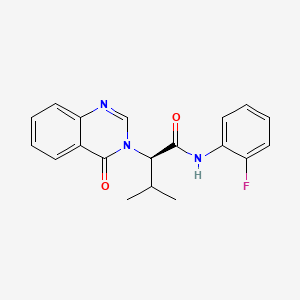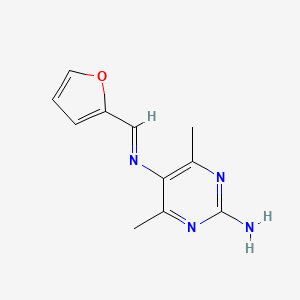![molecular formula C13H17F2NO2S B13372798 1-{[4-(Difluoromethyl)phenyl]sulfonyl}-4-methylpiperidine](/img/structure/B13372798.png)
1-{[4-(Difluoromethyl)phenyl]sulfonyl}-4-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[4-(Difluoromethyl)phenyl]sulfonyl}-4-methylpiperidine is a compound of significant interest in the field of organic chemistry. It features a piperidine ring substituted with a difluoromethyl phenyl sulfonyl group, making it a valuable molecule for various synthetic and industrial applications. The presence of the difluoromethyl group imparts unique chemical properties, enhancing its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-methylpiperidine with 4-(difluoromethyl)phenylsulfonyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. The choice of solvents and reagents is optimized to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 1-{[4-(Difluoromethyl)phenyl]sulfonyl}-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The difluoromethyl group can be reduced under specific conditions to form fluoromethyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of fluoromethyl derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-{[4-(Difluoromethyl)phenyl]sulfonyl}-4-methylpiperidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-{[4-(Difluoromethyl)phenyl]sulfonyl}-4-methylpiperidine involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- Difluoromethyl phenyl sulfone
- Difluoromethyl 2-pyridyl sulfone
- Ethyl bromodifluoroacetate
Comparison: 1-{[4-(Difluoromethyl)phenyl]sulfonyl}-4-methylpiperidine stands out due to its unique combination of a piperidine ring and a difluoromethyl phenyl sulfonyl group. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it more versatile in various applications compared to its analogs.
Eigenschaften
Molekularformel |
C13H17F2NO2S |
|---|---|
Molekulargewicht |
289.34 g/mol |
IUPAC-Name |
1-[4-(difluoromethyl)phenyl]sulfonyl-4-methylpiperidine |
InChI |
InChI=1S/C13H17F2NO2S/c1-10-6-8-16(9-7-10)19(17,18)12-4-2-11(3-5-12)13(14)15/h2-5,10,13H,6-9H2,1H3 |
InChI-Schlüssel |
LEHWJZXCZZVLKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methoxyphenyl)-7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13372723.png)


![2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[2-(2-methyl-2H-tetraazol-5-yl)phenyl]acetamide](/img/structure/B13372747.png)
![N-[4-(methylsulfanyl)benzyl]-beta-alanine](/img/structure/B13372752.png)
![N-{4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl}-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B13372753.png)
![3-(3,4-Dimethoxybenzyl)-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372754.png)
![6-(4-Methoxybenzyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372755.png)
![methyl 5-amino-1-[6-(3,5-dimethylphenoxy)-2-methyl-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B13372763.png)

methylphosphonate](/img/structure/B13372771.png)
![3-(1-Adamantyl)-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372778.png)

![[(3-oxo-2-propyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetic acid](/img/structure/B13372782.png)
